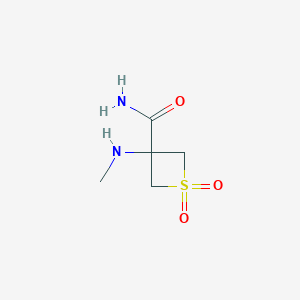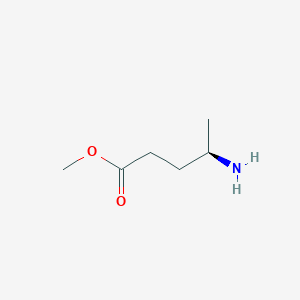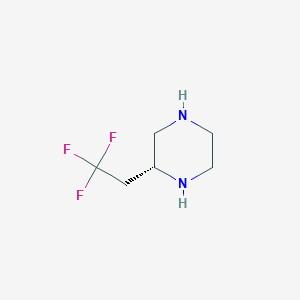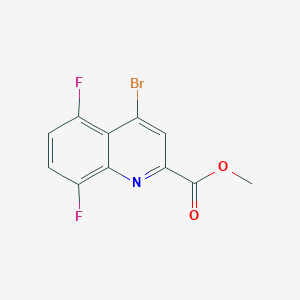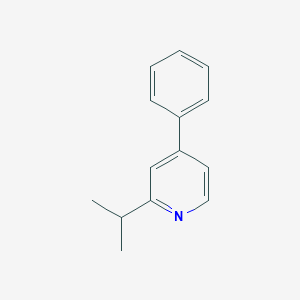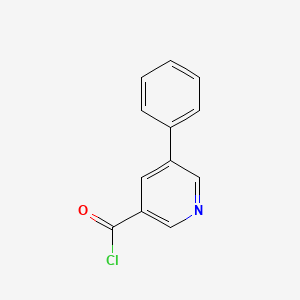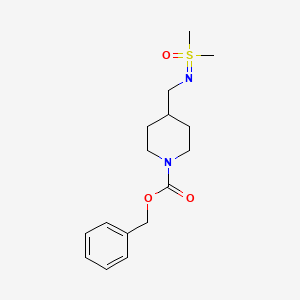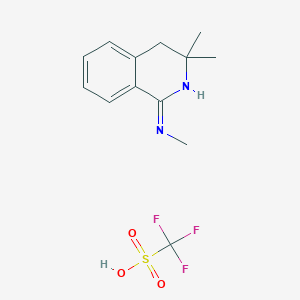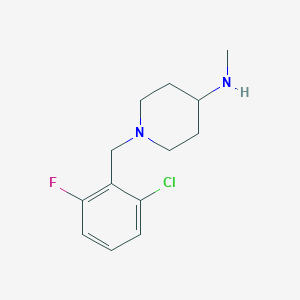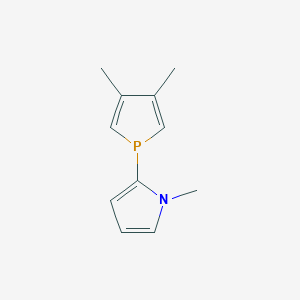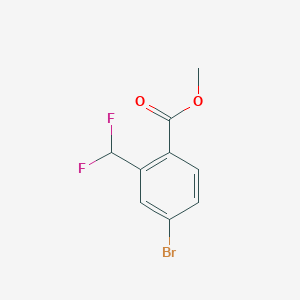
Methyl 4-bromo-2-(difluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-(difluoromethyl)benzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(difluoromethyl)benzoate typically involves the bromination of methyl 2-(difluoromethyl)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually performed at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
化学反応の分析
Types of Reactions
Methyl 4-bromo-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Reduction: Reducing agents like LiAlH₄ in dry ether or NaBH₄ in methanol.
Oxidation: Oxidizing agents like KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Major Products
科学的研究の応用
Methyl 4-bromo-2-(difluoromethyl)benzoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 4-bromo-2-(difluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The pathways involved in its action include signal transduction, metabolic regulation, and cellular response mechanisms .
類似化合物との比較
Similar Compounds
Methyl 4-bromo-2-fluorobenzoate: Similar structure but with a single fluorine atom instead of two.
Methyl 4-bromo-2-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group.
Methyl 4-bromobenzoate: Lacks the fluorine atoms and has a simpler structure.
Uniqueness
Methyl 4-bromo-2-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and specificity in chemical reactions. The difluoromethyl group imparts unique electronic properties, making it a valuable intermediate in the synthesis of fluorinated compounds .
特性
分子式 |
C9H7BrF2O2 |
|---|---|
分子量 |
265.05 g/mol |
IUPAC名 |
methyl 4-bromo-2-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,8H,1H3 |
InChIキー |
ASVXPCJGAHTRJE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


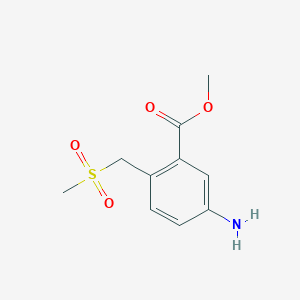
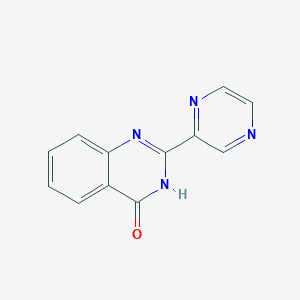
![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
